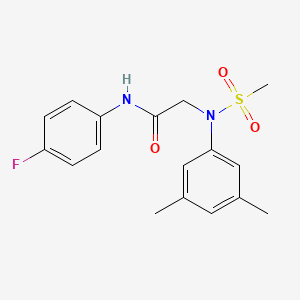
4-benzyl-1-(4-methoxy-2,5-dimethylbenzyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-benzyl-1-(4-methoxy-2,5-dimethylbenzyl)piperidine, also known as BAMDP, is a chemical compound that belongs to the class of piperidine derivatives. It is a highly potent and selective dopamine D3 receptor antagonist that has been extensively studied for its potential therapeutic applications in various neurological disorders.
科学的研究の応用
4-benzyl-1-(4-methoxy-2,5-dimethylbenzyl)piperidine has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, schizophrenia, and drug addiction. It has been shown to selectively block dopamine D3 receptors, which are implicated in the regulation of reward and motivation pathways in the brain. This makes this compound a promising candidate for the treatment of addiction and other psychiatric disorders.
作用機序
4-benzyl-1-(4-methoxy-2,5-dimethylbenzyl)piperidine acts as a selective antagonist of dopamine D3 receptors, which are primarily located in the mesolimbic and mesocortical pathways in the brain. These pathways are involved in the regulation of reward and motivation, and dopamine D3 receptors play a key role in modulating the activity of these pathways. By blocking these receptors, this compound can modulate the activity of these pathways and potentially reduce addictive behaviors and other psychiatric symptoms.
Biochemical and Physiological Effects:
This compound has been shown to have a high affinity for dopamine D3 receptors, with a Ki value of 0.2 nM. It is highly selective for this receptor subtype, with minimal binding to other dopamine receptor subtypes. In animal studies, this compound has been shown to reduce cocaine self-administration and reinstatement of drug-seeking behavior, indicating its potential as a treatment for drug addiction. It has also been shown to improve motor function in animal models of Parkinson's disease.
実験室実験の利点と制限
One advantage of 4-benzyl-1-(4-methoxy-2,5-dimethylbenzyl)piperidine is its high selectivity for dopamine D3 receptors, which makes it a useful tool for studying the role of these receptors in various neurological disorders. However, its potency and selectivity also make it difficult to work with, as small changes in concentration can have significant effects on its activity. Additionally, its high affinity for dopamine D3 receptors may limit its usefulness in studying other dopamine receptor subtypes.
将来の方向性
There are several potential future directions for research on 4-benzyl-1-(4-methoxy-2,5-dimethylbenzyl)piperidine. One area of interest is its potential as a treatment for drug addiction and other psychiatric disorders. Further studies are needed to determine the optimal dosing and administration regimen for these applications. Additionally, the mechanism of action of this compound and its effects on other neurotransmitter systems should be further investigated to better understand its potential therapeutic applications. Finally, the development of more selective and potent dopamine D3 receptor antagonists could lead to improved therapeutic options for neurological disorders.
合成法
The synthesis of 4-benzyl-1-(4-methoxy-2,5-dimethylbenzyl)piperidine involves the reaction of 4-methoxy-2,5-dimethylbenzaldehyde with benzylamine in the presence of acetic acid and sodium triacetoxyborohydride. The resulting intermediate is then reacted with piperidine in the presence of acetic acid to yield this compound. The purity and yield of the compound can be improved by recrystallization from ethanol.
特性
IUPAC Name |
4-benzyl-1-[(4-methoxy-2,5-dimethylphenyl)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO/c1-17-14-22(24-3)18(2)13-21(17)16-23-11-9-20(10-12-23)15-19-7-5-4-6-8-19/h4-8,13-14,20H,9-12,15-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDJVUCROBXZPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)CN2CCC(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198459 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-fluorophenyl)-2-[3-[4-methyl-3-(propionylamino)phenyl]-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B6052893.png)
![N-(4-fluorophenyl)-1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-3-piperidinamine](/img/structure/B6052899.png)
![ethyl 3-(4-fluorobenzyl)-1-[3-(1,2-oxazinan-2-yl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6052900.png)
![ethyl 2-{[3-(2-furyl)acryloyl]amino}-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B6052920.png)

![N-[1-(4-methoxyphenyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B6052933.png)
![2-(1-benzofuran-2-ylcarbonyl)-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B6052937.png)
![2-(1-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)ethanol](/img/structure/B6052943.png)
![N-[({4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}amino)carbonyl]-2-methylbenzamide](/img/structure/B6052948.png)
![N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B6052963.png)
![1-(5-{[(2,6-dimethoxybenzyl)amino]methyl}-2-methoxyphenoxy)-3-[isopropyl(methyl)amino]-2-propanol](/img/structure/B6052965.png)
![N-benzyl-3-({[3-(trifluoromethyl)benzoyl]amino}methyl)-1-piperidinecarboxamide](/img/structure/B6052975.png)
![6-({2-[(5-ethyl-3-thienyl)carbonyl]hydrazino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B6052982.png)

